2-azido-4-chlorobenzonitrile
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Overview
Description
2-Azido-4-chlorobenzonitrile is an organic compound that belongs to the class of azido compounds and benzonitriles It is characterized by the presence of an azido group (-N3) and a cyano group (-CN) attached to a benzene ring substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-4-chlorobenzonitrile typically involves the introduction of the azido group into a chlorobenzonitrile precursor. One common method is the nucleophilic substitution reaction where sodium azide (NaN3) is used to replace a leaving group, such as a halide, on the aromatic ring. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The choice of reagents and solvents would also be influenced by cost and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Azido-4-chlorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions, forming triazoles when reacted with alkynes.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azido group.
Dimethylformamide (DMF): A polar aprotic solvent used to facilitate nucleophilic substitution.
Hydrogen Gas (H2) and Catalysts: Used for the reduction of the azido group to an amine.
Major Products Formed
Triazoles: Formed through cycloaddition reactions with alkynes.
Amines: Formed through the reduction of the azido group.
Scientific Research Applications
2-Azido-4-chlorobenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-azido-4-chlorobenzonitrile primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper (Cu) or other transition metals, which facilitate the formation of the triazole ring by stabilizing the transition state . The compound can also act as a precursor for the synthesis of other functionalized molecules through substitution and reduction reactions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chlorobenzonitrile: A related compound where the azido group is replaced by an amino group.
2-Chlorobenzonitrile: Lacks the azido group but shares the chlorobenzonitrile core structure.
4-Azidobenzonitrile: Similar structure but with the azido group in a different position on the benzene ring.
Uniqueness
2-Azido-4-chlorobenzonitrile is unique due to the presence of both the azido and cyano groups on the same aromatic ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields of research and industry.
Properties
CAS No. |
156149-37-0 |
---|---|
Molecular Formula |
C7H3ClN4 |
Molecular Weight |
178.6 |
Purity |
95 |
Origin of Product |
United States |
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